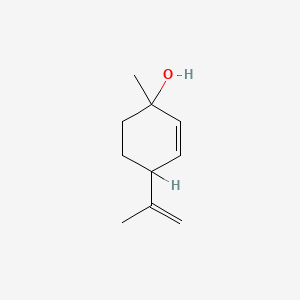

P-Mentha-2,8-dien-1-ol

Beschreibung

Contextualization within Terpenoid Chemistry

The compound is firmly rooted in the broad class of naturally occurring organic chemicals known as terpenoids.

P-Mentha-2,8-dien-1-ol is classified as a monocyclic monoterpenoid alcohol. foodb.cafoodb.cahmdb.cacontaminantdb.ca This classification is based on its chemical structure, which consists of a single ring (monocyclic) and is derived from two isoprene (B109036) units, the hallmark of monoterpenoids. The p-menthane (B155814) backbone, a cyclohexane (B81311) ring with a methyl group and an isopropyl or isopropenyl group, is a key feature. foodb.cafoodb.cahmdb.cacontaminantdb.ca The presence of a hydroxyl (-OH) group categorizes it as an alcohol. foodb.cafoodb.cahmdb.cacontaminantdb.ca

The significance of this compound in natural product chemistry is notable. It is found as a constituent in the essential oils of various plants, including Cymbopogon martini, Citrus species, and Mentha longifolia. Its presence in these plants contributes to their characteristic aromatic profiles. minglangchem.com Furthermore, this compound serves as a valuable intermediate in the synthesis of other significant natural products and their analogs. publish.csiro.augoogle.comkaimosi.com For instance, it is a recognized intermediate in the synthesis of certain cannabinoids. publish.csiro.augoogle.comlookchem.com

Stereochemical Considerations and Isomerism in Research

The stereochemistry of this compound is a critical aspect of its study, as different spatial arrangements of its atoms lead to various isomers with distinct properties.

Research has identified and characterized the (E)- and (Z)- configurations of this compound. ncats.iochemspider.com These geometric isomers arise due to the restricted rotation around the double bond within the molecule's structure. The specific arrangement of substituents around this double bond dictates whether the isomer is labeled as (E) (from the German entgegen, meaning opposite) or (Z) (from the German zusammen, meaning together).

The existence of cis- and trans- stereoisomers of this compound is well-documented. foodb.canist.govnist.govnist.gov These isomers relate to the relative positions of substituents on the cyclohexane ring. In the cis isomer, key substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement influences the physical and chemical properties of the isomers.

Specific enantiomeric forms of this compound are of particular interest in research due to their unique optical activities and biological roles. One of the most studied enantiomers is (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, also known as cis-isolimonenol. publish.csiro.aumedchemexpress.comnih.govxcessbio.com This specific stereoisomer is a monoterpene alcohol that can be isolated from various plants. minglangchem.commedchemexpress.com It is a key chiral intermediate in the synthesis of complex molecules, such as certain tetrahydrocannabinoids. publish.csiro.au The synthesis of this specific enantiomer can be achieved from (+)-(R)-limonene through the rearrangement of its epoxide. publish.csiro.au

Data Tables

Table 1: Classification and Occurrence of this compound

| Attribute | Description | References |

| Chemical Classification | Monocyclic Monoterpenoid Alcohol | foodb.cafoodb.cahmdb.cacontaminantdb.ca |

| Structural Backbone | p-Menthane | foodb.cafoodb.cahmdb.cacontaminantdb.ca |

| Functional Group | Hydroxyl (-OH) | foodb.cafoodb.cahmdb.cacontaminantdb.ca |

| Natural Sources | Cymbopogon martini, Citrus species, Mentha longifolia |

Table 2: Stereoisomers of this compound

| Isomer Type | Specific Examples/Configurations | Significance in Research | References |

| Geometric Isomers | (E)-p-mentha-2,8-dien-1-ol, (Z)-p-mentha-2,8-dien-1-ol | Different spatial arrangements around the double bond. | ncats.iochemspider.com |

| Stereoisomers (Ring Substituents) | cis-p-mentha-2,8-dien-1-ol, trans-p-mentha-2,8-dien-1-ol | Relative position of substituents on the cyclohexane ring. | foodb.canist.govnist.govnist.gov |

| Enantiomers | (+)-(1S,4R)-p-mentha-2,8-dien-1-ol (cis-Isolimonenol) | Optically active isomer, key chiral intermediate in synthesis. | minglangchem.compublish.csiro.aumedchemexpress.comnih.govxcessbio.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864020 | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very slightly yellow oily liquid; Terpiniod aroma | |

| Record name | d-2,8-p-Menthadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | d-2,8-p-Menthadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.946 (20°) | |

| Record name | d-2,8-p-Menthadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

22771-44-4, 7212-40-0 | |

| Record name | 2,8-p-Menthadien-1-ol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022771444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of P Mentha 2,8 Dien 1 Ol

Distribution in Plant Species and Essential Oils Research

P-mentha-2,8-dien-1-ol is a constituent of the essential oils of numerous plants, where it co-exists with a complex mixture of other volatile compounds. Its identification and quantification are typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

The essential oils of several Cymbopogon species, commonly known as lemongrasses, are rich sources of p-menthadienols, including this compound.

A study on the essential oil of Cymbopogon martini var. sofia (ginger-grass) revealed the presence of both (E)- and (Z)-p-mentha-2,8-dien-1-ol, at concentrations of 21.0% and 9.0% respectively. nih.govresearchgate.netresearchgate.net Another analysis of wild Cymbopogon martinii found trans-p-mentha-2,8-dien-1-ol at a much lower concentration of 0.5%. cabidigitallibrary.org

In Cymbopogon densiflorus, the distribution of this compound varies between different parts of the plant. The flower oil of C. densiflorus from Zambia was found to contain 10.0% of trans-p-mentha-2,8-dien-1-ol, while the leaf oil had a higher concentration of 22.4%. research-nexus.nettandfonline.com A separate analysis of C. densiflorus flower essential oil identified trans-p-mentha-2,8-dien-1-ol at 13% and cis-p-mentha-2,8-dien-1-ol at 7%. tandfonline.com Further research on the leaf oil of C. densiflorus has also identified both trans- and cis-p-mentha-2,8-dien-1-ol as major constituents. acs.org

Cymbopogon giganteus essential oil has also been shown to contain both cis- and trans-p-mentha-2,8-dien-1-ol. One study reported concentrations of 6.62% for the cis-isomer and 13.39% for the trans-isomer. cabidigitallibrary.org Another investigation found 16.4% of trans-p-mentha-2,8-dien-1-ol in the oil. scispace.com In a study of C. giganteus from Burkina Faso, the combined percentage of cis- and trans-p-mentha-2,8-dien-1-ol was 10.8%. nih.gov

The essential oil of Cymbopogon nervatus inflorescence is also characterized by the presence of p-menthadienols, with trans-p-mentha-2,8-dien-1-ol at 16.5% and the cis-isomer at 8.1%. core.ac.uk

This compound has been identified, typically in smaller quantities, in the essential oils of various Citrus species.

An analysis of variegated pink-fleshed lemon (Citrus x limon) peel oil detected trans-p-mentha-2,8-dien-1-ol at a concentration of 0.06%. znaturforsch.com In a study of different citrus fruits from Nepal, trans-p-mentha-2,8-dien-1-ol was found in mandarin (Citrus reticulata) at 0.01%, and in both red and white-fleshed pummelo (Citrus grandis) at 0.34% and 0.02% respectively. nih.gov Furthermore, research on 'Newhall' and 'Gannanzao' navel oranges revealed the presence of trans-p-mentha-2,8-dien-1-ol at 0.05% and 0.02% in some samples, while cis-p-mentha-2,8-dien-1-ol was found at 0.24% and 0.39%. essencejournal.com

The genus Mentha, which includes well-known species like peppermint and spearmint, also features this compound as a constituent of their essential oils.

While some studies on Mentha piperita (peppermint) have not reported the presence of this compound, focusing on other major components like menthol (B31143) and menthone, it is recognized as a potential constituent of mint essential oils. silae.itresearchgate.net In fact, it is considered a character-impact compound in spearmint. guidechem.com One study on spearmint (Mentha spicata var. viridis) noted the disappearance of cis-p-mentha-2,8-dien-1-ol during storage of the herb. primescholars.com Another analysis of various mint species from China identified trans-p-mentha-2,8-dien-1-ol in several Mentha spicata accessions, with concentrations ranging from trace amounts to 8.3%. ajol.info

Research on Mentha × smithiana essential oil from western Romania detected both trans- and cis-p-mentha-2,8-dien-1-ol at concentrations of 0.25% and 0.47%, respectively. nih.gov It has also been reported as a constituent in Mentha longifolia.

This compound has a broad distribution beyond the Cymbopogon, Citrus, and Mentha genera.

The essential oil of Ammodaucus leucotrichus fruits has been found to contain both (E)- and (Z)-p-mentha-2,8-dien-1-ol, though in minor quantities (0.1% and trace amounts, respectively). univ-boumerdes.dzspringermedizin.de Another study on the seeds of this plant reported trans-p-mentha-2,8-dien-1-ol at a concentration of 0.06%. jmaterenvironsci.com

In the Artemisia genus, this compound has been identified in the essential oils of Artemisia gmelinii and Artemisia cina.

The essential oil of Tanacetum tomentellum from Turkey was found to contain 1.2% of cis-p-mentha-2,8-dien-1-ol. cabidigitallibrary.org

Elyonurus hensii, a type of grass, is another notable source. The essential oil from its aerial parts is rich in p-menthadienol isomers, with trans-p-mentha-2,8-dien-1-ol ranging from 5.32% to 16.22% and the cis-isomer from 3.85% to 6.39%. maxwellsci.commaxwellsci.com The composition of these isomers can be influenced by environmental factors such as water stress. researchgate.net

Additionally, this compound has been reported as a constituent of the essential oils of Siam Cardamom, spearmint, and wild celery. guidechem.com

Variability in this compound Content across Plant Sources

The concentration of this compound can vary significantly not only between different plant species but also within the same species due to several factors. These include the geographical origin of the plant, the specific part of the plant used for oil extraction (e.g., leaves, flowers), the developmental stage of the plant, and environmental conditions.

For instance, in Cymbopogon densiflorus, the leaf oil (22.4% trans-p-mentha-2,8-dien-1-ol) contains more than double the amount found in the flower oil (10.0%). research-nexus.nettandfonline.com Similarly, in Elyonurus hensii, the content of this compound isomers in the essential oil from the aerial parts can fluctuate, with total concentrations of all p-menthadienol isomers ranging from 38% to 50% depending on the harvest period. maxwellsci.comresearchgate.net Studies on Elyonurus hensii have also shown that different chemotypes exist, with some being characterized by high levels of p-menthadienols in the stem oil. essencejournal.com

The following table provides a summary of the reported concentrations of this compound in various plant essential oils.

| Plant Species | Plant Part | Isomer | Concentration (%) |

| Cymbopogon martini var. sofia | Aerial parts | (E)-p-mentha-2,8-dien-1-ol | 21.0 |

| Cymbopogon martini var. sofia | Aerial parts | (Z)-p-mentha-2,8-dien-1-ol | 9.0 |

| Cymbopogon densiflorus | Flower | trans-p-mentha-2,8-dien-1-ol | 10.0 |

| Cymbopogon densiflorus | Leaf | trans-p-mentha-2,8-dien-1-ol | 22.4 |

| Cymbopogon densiflorus | Flower | trans-p-mentha-2,8-dien-1-ol | 13.0 |

| Cymbopogon densiflorus | Flower | cis-p-mentha-2,8-dien-1-ol | 7.0 |

| Cymbopogon giganteus | Aerial parts | cis-p-mentha-2,8-dien-1-ol | 6.62 |

| Cymbopogon giganteus | Aerial parts | trans-p-mentha-2,8-dien-1-ol | 13.39 |

| Cymbopogon giganteus | Leaves | trans-p-mentha-2,8-dien-1-ol | 16.4 |

| Cymbopogon giganteus | Leaves | cis-p-mentha-2,8-dien-1-ol | 5.2 |

| Cymbopogon nervatus | Inflorescence | trans-p-mentha-2,8-dien-1-ol | 16.5 |

| Cymbopogon nervatus | Inflorescence | cis-p-mentha-2,8-dien-1-ol | 8.1 |

| Citrus reticulata (Mandarin) | Peel | trans-p-mentha-2,8-dien-1-ol | 0.01 |

| Citrus grandis (Pummelo, red) | Peel | trans-p-mentha-2,8-dien-1-ol | 0.34 |

| Citrus grandis (Pummelo, white) | Peel | trans-p-mentha-2,8-dien-1-ol | 0.02 |

| Mentha × smithiana | Aerial parts | trans-p-mentha-2,8-dien-1-ol | 0.25 |

| Mentha × smithiana | Aerial parts | cis-p-mentha-2,8-dien-1-ol | 0.47 |

| Tanacetum tomentellum | Aerial parts | cis-p-mentha-2,8-dien-1-ol | 1.2 |

| Elyonurus hensii | Aerial parts | trans-p-mentha-2,8-dien-1-ol | 5.32 - 16.22 |

| Elyonurus hensii | Aerial parts | cis-p-mentha-2,8-dien-1-ol | 3.85 - 6.39 |

Elucidation of Biosynthetic Routes to this compound

This compound is a monoterpenoid, a class of compounds derived from the C10 precursor geranyl pyrophosphate (GPP). The biosynthesis of monoterpenoids is a complex process involving multiple enzymatic steps. While the specific biosynthetic pathway to this compound is not fully elucidated in all organisms, the general route is understood to begin with the cyclization of GPP.

In many plants, GPP is cyclized to form various monoterpene hydrocarbons, with limonene (B3431351) being a key intermediate. foodb.ca It is proposed that this compound is formed through the subsequent hydroxylation of limonene. This is supported by the frequent co-occurrence of limonene and this compound in essential oils. For instance, in Cymbopogon densiflorus flower oil, limonene is the dominant component (52.1%) alongside a significant amount of trans-p-mentha-2,8-dien-1-ol (10.0%). tandfonline.com Similarly, in Ammodaucus leucotrichus seed oil, limonene (23.89%) is a major constituent along with this compound. jmaterenvironsci.com

The formation of different isomers (cis/trans, E/Z) of this compound is likely due to the action of specific stereoselective enzymes, such as cytochrome P450 monooxygenases, which catalyze the hydroxylation step. The study of seasonal variations in Elyonurus hensii suggests that environmental stressors can influence the biosynthesis, leading to a higher proportion of certain p-menthadienol isomers over others. researchgate.net This indicates a degree of metabolic plasticity in the biosynthetic pathway. Further research, including gene expression studies and enzyme characterization, is needed to fully map out the precise enzymatic reactions and regulatory mechanisms that lead to the production of this compound in different plant species.

Species-Specific Biosynthetic Pathways

The presence and concentration of this compound vary significantly among different plant species, which points to the existence of species-specific biosynthetic pathways. The compound is found in members of the mint family (Lamiaceae), such as spearmint (Mentha spicata), as well as in various Citrus species and Siam cardamom. minglangchem.comontosight.aims-editions.cl

Research on the grass Elyonurus hensii has provided detailed insights into the isomeric complexity of p-menthadienols within a single species. The essential oil of this plant contains multiple isomers, including both cis- and trans-p-mentha-2,8-dien-1-ol. researchgate.net The relative abundance of these isomers suggests a finely regulated biosynthetic process within the plant. researchgate.net For example, in one analysis of E. hensii, the content of trans-p-mentha-2,8-dien-1-ol ranged from 5.32% to 16.22%, while the cis-isomer was found in concentrations of 3.85% to 6.39%. researchgate.net

The synthesis of specific stereoisomers, such as (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, is crucial for certain applications, like the production of tetrahydrocannabinoids (THC). publish.csiro.augoogle.com This specific isomer can be synthesized from (+)-(R)-limonene by the rearrangement of its (1S,2R)-1,2-epoxide. publish.csiro.au This highlights a specific and controlled biosynthetic or synthetic route that differentiates it from the pathways leading to other isomers, such as p-mentha-1(7),8-dien-2-ol, which is derived from a different limonene epoxide diastereoisomer. publish.csiro.au

Table 1: Natural Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Isomer(s) Detected | Reference |

|---|---|---|---|---|

| Mentha spicata (Spearmint) | Lamiaceae | - | trans-p-Mentha-2,8-dien-1-ol | foodb.ca |

| Elyonurus hensii | Poaceae | Aerial parts | cis- & trans-p-Mentha-2,8-dien-1-ol | researchgate.netnih.gov |

| Citrus reticulata (Mandarin hybrids) | Rutaceae | Peel | trans-p-Mentha-2,8-dien-1-ol | ms-editions.cl |

| Eucalyptus globulus | Myrtaceae | - | (+)-(1S,4R)-p-Mentha-2,8-dien-1-ol | minglangchem.com |

| Wild Celery | Apiaceae | - | trans-p-Mentha-2,8-dien-1-ol | foodb.ca |

Influence of Environmental Factors on Biosynthesis (e.g., Water Stress)

A study focusing on Elyonurus hensii demonstrated a clear shift in the biosynthesis of p-menthadienol isomers in response to water stress. researchgate.netnih.gov During dry periods, the plant material showed a natural selection in its biosynthetic output. The essential oils extracted from water-stressed plants were found to be poor in cis- and trans-p-mentha-2,8-dien-1-ol. researchgate.netnih.govafricaresearchconnects.com Conversely, the concentrations of other isomers, specifically cis- and trans-p-mentha-1(7),8-dien-2-ol, were higher under these stressful conditions. researchgate.netnih.gov This suggests that water stress can trigger a regulatory change in the plant's enzymatic pathways, favoring the production of certain isomers over others.

**Table 2: Effect of Water Stress on the Biosynthesis of p-Menthadienol Isomers in *Elyonurus hensii***

| Isomer | Biosynthesis under Normal Conditions | Biosynthesis under Water Stress | Reference |

|---|---|---|---|

| cis-p-Mentha-2,8-dien-1-ol | Present | Poor (decreased) | researchgate.netnih.gov |

| trans-p-Mentha-2,8-dien-1-ol | Present | Poor (decreased) | researchgate.netnih.gov |

| cis-p-Mentha-1(7),8-dien-2-ol | Present | Rich (increased) | researchgate.netnih.gov |

| trans-p-Mentha-1(7),8-dien-2-ol | Present | Rich (increased) | researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Geranyl pyrophosphate (GPP) |

| Limonene |

| Limonene epoxide |

| cis-p-Mentha-2,8-dien-1-ol |

| trans-p-Mentha-2,8-dien-1-ol |

| (+)-(1S,4R)-p-Mentha-2,8-dien-1-ol |

| Tetrahydrocannabinol (THC) |

| (+)-(R)-Limonene |

| (1S,2R)-1,2-epoxide |

| p-Mentha-1(7),8-dien-2-ol |

| cis-p-Mentha-1(7),8-dien-2-ol |

Chemical Synthesis and Derivatization Strategies for P Mentha 2,8 Dien 1 Ol

Total Synthesis Approaches to P-Mentha-2,8-dien-1-ol

Total synthesis of this compound typically commences from readily available and inexpensive natural terpenes. The methodologies employed range from classical oxidative pathways to modern continuous-flow photochemical reactions, each offering distinct advantages in terms of yield, selectivity, and scalability.

Synthesis from Terpene Precursors (e.g., Limonene (B3431351), Limonene Oxide)

The most common and economically viable precursor for the synthesis of this compound is limonene, a monoterpene abundantly found in the peels of citrus fruits. google.com The synthesis generally proceeds by first converting limonene into an epoxide intermediate, specifically 1,2-limonene oxide. google.com This epoxidation targets the endocyclic double bond of limonene. google.com The resulting limonene oxide, which is often a diastereomeric mixture of cis and trans isomers, then undergoes further transformations to yield the target alcohol. thieme-connect.comgoogle.com This multi-step process, starting from limonene and proceeding through its epoxide, forms the foundation for several of the more specific synthetic methods discussed below. google.comthieme-connect.comgoogle.com

Oxidative Pathways (e.g., Singlet Oxygen Oxidation, m-CPBA)

Oxidative methods are fundamental to the conversion of limonene to this compound. Conventional approaches include the oxidation of limonene with singlet oxygen or the use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form the key epoxide intermediate. google.comgoogle.comgoogle.com

Singlet Oxygen Oxidation: This method involves the reaction of limonene with singlet oxygen (¹O₂), which can be generated photochemically. acs.org This pathway is a known route for producing intermediates that can be converted to this compound. google.comgoogle.com

m-CPBA Epoxidation: The use of m-CPBA is a well-established method for the epoxidation of alkenes. imist.maimist.ma When applied to limonene, m-CPBA selectively oxidizes the more electron-rich endocyclic double bond, producing a mixture of cis- and trans-1,2-limonene oxide. thieme-connect.com Computational studies have confirmed the high chemoselectivity and stereospecificity of this reaction. imist.maimist.ma The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) at low temperatures. thieme-connect.com One reported procedure using m-CPBA achieves a 62% yield of the mixed limonene oxide isomers. thieme-connect.com

| Oxidizing Agent | Target | Key Intermediate | Typical Conditions |

| Singlet Oxygen (¹O₂) | Limonene | Hydroperoxides | Photochemical generation |

| m-CPBA | Limonene | 1,2-Limonene Oxide | Chlorinated solvent (e.g., CHCl₃), 0°C |

Amine- and Lewis Acid-Mediated Ring Opening of Epoxides

A critical step in the synthesis is the regio- and stereoselective ring-opening of the 1,2-limonene oxide intermediate. A highly effective method involves reacting the epoxide with an amine in the presence of a Lewis acid. google.comgoogle.com This approach significantly improves the selectivity of the reaction, favoring the formation of the desired amine adduct intermediate that leads to this compound. google.com

The presence of the Lewis acid facilitates the nucleophilic attack of the amine on the epoxide. google.com This strategy has been shown to produce the desired amine adduct at a ratio greater than 20:1 over other reaction products. google.comgoogle.com The reaction can be performed at milder temperatures (typically 30°C to 80°C) compared to methods without a Lewis acid catalyst. google.com The resulting amine adduct is then converted to the final product in subsequent steps. google.comgoogle.com

Pyrolytic Methods (e.g., Cope Elimination)

Pyrolysis is employed in the final step of a common synthetic sequence to generate the C2-C3 double bond in this compound. google.comgoogle.com This is achieved through a Cope elimination reaction. google.comgoogle.com The process begins with the amine adduct formed from the epoxide ring-opening, which is first oxidized to an N-oxide intermediate using an oxidant like hydrogen peroxide. thieme-connect.comgoogle.com

Continuous Flow Photooxidation Methodologies

To address the scalability and safety of photochemical reactions, continuous flow methodologies have been developed for the synthesis of this compound. acs.orgschenautomacao.com.br This approach involves the photooxidation of (R)-(+)-limonene with singlet oxygen in a continuous flow reactor. acs.orgschenautomacao.com.br

In a typical setup, a solution of limonene and a photosensitizer, such as meso-tetraphenylporphyrin (TPP), is mixed with an oxygen-saturated solvent stream and irradiated with high-power LEDs in a photoflow reactor. acs.orgschenautomacao.com.br The reaction generates hydroperoxide intermediates, which are then reduced in-situ to the corresponding alcohols, including this compound. schenautomacao.com.br This method allows for precise control over reaction parameters like residence time and light intensity, enhancing safety and efficiency.

| Parameter | Optimized Value | Reference |

| Photosensitizer | meso-tetraphenylporphyrin (TPP) | acs.org |

| Residence Time | 6 minutes | schenautomacao.com.br |

| Maximum Productivity | 6.5 g/day | schenautomacao.com.br |

| Maximum Productivity (alternative setup) | 66.7 g/day | acs.org |

| Conversion | >50% |

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of this compound, especially when it is used as a precursor for optically pure cannabinoids. thieme-connect.com The initial epoxidation of limonene typically yields a diastereomeric mixture of cis- and trans-1,2-epoxides, which can complicate purification and subsequent reactions. thieme-connect.com

Several strategies are employed to control the stereochemistry:

Selective Ring-Opening: One of the most effective methods for achieving stereoselectivity involves the selective reaction of one diastereomer of the epoxide. In the amine-mediated ring-opening, the trans-epoxide reacts selectively, while the cis-isomer remains largely unreacted. thieme-connect.com The addition of a Lewis acid further enhances this regio- and stereoselectivity. google.comgoogle.com This provides a practical method for separating the diastereomers and ensuring the correct stereochemistry in the final product.

Asymmetric Epoxidation: Another approach is to employ asymmetric epoxidation methods from the outset. For instance, Jacobsen catalysts have been used for the asymmetric epoxidation of R-(+)-limonene to selectively produce 1,2-epoxi-p-ment-8-enes with a diastereoselectivity of up to 74%. thieme-connect.com Controlling the stereochemistry at this early stage can lead to a more direct synthesis of this compound with high optical purity. thieme-connect.com

Synthetic Challenges and Process Optimization for this compound Production

The synthesis of this compound is marked by several challenges that necessitate careful process optimization to achieve desired purity, yield, and economic viability.

Control of Isomeric Mixtures and Chiral Resolution

A significant challenge in the synthesis of this compound is controlling its stereochemistry. Many synthetic routes, particularly those starting from limonene, inherently produce mixtures of isomers. For instance, the epoxidation of the endocyclic double bond of limonene, a common initial step, typically yields a 1:1 diastereomeric mixture of (+)-1S,2R,4R)-1,2-epoxy-8-p-menthene and (+)-(1R,2S,4R)-1,2-epoxy-8-p-menthene google.com.

These isomeric mixtures arise because the chemical reagents can attack the flat structure of the double bond from different spatial orientations with nearly equal probability, leading to multiple stereoisomers of the final product. The presence of these mixtures complicates the purification process and can be undesirable for specific applications where only one particular isomer is active or required.

To address this, chiral resolution techniques are employed. This process involves separating a racemic mixture into its individual enantiomers. Common methods include converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. These diastereomeric derivatives, having different physical properties like solubility, can then be separated by methods such as crystallization. Afterward, the resolving agent is removed to yield the pure enantiomers. While effective, these methods can be laborious and may require testing several different resolving agents to find an efficient separation. Many conventional synthesis methods for this compound result in significant isomeric mixtures that necessitate this resolution step google.com.

Scalability and Commercial Production Feasibility

The transition from laboratory-scale synthesis to large-scale commercial production of this compound presents considerable hurdles. Historically, many synthetic methods have been deemed too costly or overly complex for industrial application. For a period, no established commercial process for its production was known, hindering its availability for broader use google.com.

To overcome these limitations, research has focused on developing more efficient and economically viable synthetic routes. A key goal is to create processes that are "commercially more attractive" by reducing the number of reaction steps and utilizing inexpensive, readily available starting materials google.com. One patented process, for example, emphasizes fewer steps and a high ratio of desired intermediates to provide a method that can be "easily and efficiently scaled up for commercial purposes" google.com.

More recently, advancements in chemical engineering have led to innovative approaches like continuous-flow photochemistry. A method for the continuous flow photooxidation of (R)-(+)-limonene has been developed to scale up the synthesis of this compound. This system was optimized to achieve a productivity of 6.5 grams per day, demonstrating a modern approach to improving scalability acs.org.

Yield and Purity Considerations

Achieving high yield and purity is paramount in the synthesis of any chemical compound, including this compound. The efficiency of the synthetic process directly impacts its cost-effectiveness and the quality of the final product. Different synthetic strategies report varying levels of success in these areas.

These variations highlight the critical role that the chosen reagents, reaction conditions, and purification techniques play in the final outcome of the synthesis.

| Starting Material | Reported Yield | Reported Purity | Additional Details | Source |

|---|---|---|---|---|

| (+)-Limonene Oxide | ~50% | Not Specified | Overall yield of the conversion process. | google.com |

| Limonene | 81% | 93% | Purity achieved after distillation. | google.com |

| Limonene | Not Specified | 80.8% | ee% 99.2%, de% 84.3% |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is largely defined by its functional groups: a tertiary allylic alcohol and two carbon-carbon double bonds. These sites allow for a range of chemical transformations.

Oxidation Reactions and Product Formation (Ketones, Aldehydes)

This compound is classified as a tertiary allylic alcohol. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This structural feature makes it resistant to oxidation under standard conditions.

Primary and secondary alcohols can be readily oxidized to form aldehydes and ketones, respectively. For instance, manganese dioxide (MnO₂) is a reagent commonly used for the selective oxidation of primary and secondary allylic alcohols into their corresponding aldehydes or ketones researchgate.netbrainly.com. However, tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). Without this hydrogen atom to remove, oxidation cannot proceed to form a ketone or aldehyde without cleaving carbon-carbon bonds. Such a reaction would require very harsh oxidizing agents and would result in the breakdown of the molecule's carbon skeleton, rather than a simple functional group conversion.

Substitution Reactions of the Hydroxyl Group (Halogens, Esters)

The hydroxyl group of this compound serves as a prime site for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties and reactivity. Substitution reactions to introduce halogens and form esters are fundamental transformations in this context.

Halogenation Reactions

The conversion of the hydroxyl group to a halogen atom is a crucial step for subsequent nucleophilic substitution or cross-coupling reactions. While specific documented examples for the direct halogenation of this compound are not extensively detailed in readily available literature, the general principles of alcohol halogenation are well-established and applicable.

For the synthesis of the corresponding alkyl chloride, thionyl chloride (SOCl₂) is a commonly employed reagent. The reaction typically proceeds via an Sₙ2 mechanism, particularly for primary and secondary alcohols, which leads to an inversion of stereochemistry at the reaction center. youtube.commasterorganicchemistry.com The presence of a base like pyridine (B92270) can influence the reaction mechanism and is often used to neutralize the HCl byproduct. masterorganicchemistry.com

Similarly, phosphorus tribromide (PBr₃) is a standard reagent for converting alcohols to alkyl bromides, also typically following an Sₙ2 pathway with inversion of configuration. youtube.comyoutube.com This method is favored for its mild conditions and high yields with primary and secondary alcohols. youtube.com

Table 1: General Reagents for Halogenation of Alcohols

| Halogen | Reagent | Typical Mechanism | Key Considerations |

| Chlorine | Thionyl Chloride (SOCl₂) | Sₙ2 (often with pyridine) | Inversion of stereochemistry. youtube.commasterorganicchemistry.com |

| Bromine | Phosphorus Tribromide (PBr₃) | Sₙ2 | Inversion of stereochemistry. youtube.comyoutube.com |

Note: The specific application and optimization of these reactions for this compound would require dedicated experimental investigation to account for the molecule's specific stereochemistry and potential side reactions involving the double bonds.

Esterification Reactions

Esterification of this compound is another important derivatization strategy, leading to compounds with potentially altered biological activities or utility as monomers for polymerization. Esters can be synthesized through various methods, including reaction with acid chlorides, acid anhydrides, or carboxylic acids under acidic conditions (Fischer esterification).

The reaction with an acid chloride in the presence of a base like pyridine is a highly efficient method for ester synthesis. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Similarly, acid anhydrides react with alcohols, often with the aid of a catalyst, to form esters and a carboxylic acid byproduct.

While specific research detailing the synthesis of a wide range of esters from this compound is not abundant in the public domain, the principles of these reactions are fundamental in organic chemistry.

Table 2: Common Esterification Methods for Alcohols

| Reagent | Catalyst/Conditions | Byproduct | General Applicability |

| Acid Chloride | Pyridine or other base | HCl | High reactivity, generally good yields. |

| Acid Anhydride | Acid or base catalyst | Carboxylic Acid | Good for a range of alcohols. |

| Carboxylic Acid | Strong acid (e.g., H₂SO₄) | Water | Reversible reaction (Fischer Esterification). |

Development of Novel Chemical Entities and Materials

The derivatization of this compound opens avenues for the creation of new molecules with unique properties and the development of advanced materials.

While this compound itself is a known intermediate in the synthesis of complex molecules like certain cannabinoids, google.comgoogle.com its derivatives hold promise for broader applications. For instance, the introduction of different functional groups via substitution of the hydroxyl group can modulate the pharmacological profile of the resulting compounds.

In the realm of material science, there is a growing interest in utilizing bio-based monomers for the synthesis of sustainable polymers. Terpenes and their derivatives, including those from the p-menthane (B155814) family, are attractive candidates for this purpose due to their renewable nature and inherent chirality.

Although specific polymers synthesized directly from this compound are not extensively reported, research into the polymerization of other terpene-derived monomers provides a strong precedent. For example, polyurethanes have been synthesized from carbamate (B1207046) monomers derived from limonene, a precursor to this compound. researchgate.net These bio-based polyurethanes have shown promising thermal properties. researchgate.net The presence of reactive double bonds in this compound and its derivatives could also be exploited for polymerization or for post-polymerization modification to introduce further functionality into the material.

The development of novel chemical entities and materials from this compound is an active area of research with the potential to yield new pharmaceuticals, specialty chemicals, and sustainable polymers.

Pharmacological and Biological Research on P Mentha 2,8 Dien 1 Ol

Antimicrobial Activity of P-Mentha-2,8-dien-1-ol

Research into this compound has revealed a notable spectrum of antimicrobial effects, encompassing both antibacterial and antifungal properties. As a component of various plant essential oils, its activity is often evaluated in concert with other related terpenoid compounds.

The antibacterial potential of this compound has been demonstrated against several bacterial strains, with a particular focus on pathogenic species.

Essential oils containing this compound have shown efficacy against Gram-negative bacteria such as Escherichia coli and Shigella sonnei. An essential oil derived from Cymbopogon densiflorus, which is composed of 13% trans-p-mentha-2,8-dien-1-ol and 7% cis-p-mentha-2,8-dien-1-ol, exhibited a broad spectrum of antibacterial activity. nih.gov Notably, the most significant inhibition by this essential oil was observed against Shigella sonnei. nih.gov Similarly, other studies have reported that essential oils containing this compound demonstrate moderate activity against both Escherichia coli and Shigella sonnei. nih.govresearchgate.net

An important aspect of antimicrobial research is the selective toxicity of a compound against pathogenic bacteria without harming beneficial microflora. Studies on essential oils from Mentha suaveolens have indicated a degree of selectivity. Research has shown that this essential oil exhibits low antibacterial activity against probiotic bacteria from the lactic acid bacteria group. researchgate.net Specifically, one study noted that no inhibitory action was seen against these beneficial bacteria. researchgate.net Another investigation found that the essential oil had no effect on various lactic acid bacterial strains, with the exception of Lactococcus lactis. researchgate.net This suggests a potential selective action, sparing beneficial bacteria like Lactobacillus while targeting pathogenic species.

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. While specific MIC values for pure this compound are not extensively documented in the available literature, data from essential oils rich in this and related compounds provide insight into its potential. The p-menthadienol class of molecules, to which this compound belongs, has been identified as being responsible for the antimicrobial activities of certain essential oils. nih.gov

Table 1: Antibacterial Activity of Essential Oils Containing this compound and Related Compounds

| Bacterial Strain | Essential Oil Source | Key Components | Observed Activity |

|---|---|---|---|

| Shigella sonnei | Cymbopogon densiflorus | trans-p-mentha-2,8-dien-1-ol (13%), cis-p-mentha-2,8-dien-1-ol (7%) | Greatest inhibition observed among tested strains. nih.gov |

| Escherichia coli | Citrus Peel | trans-p-Mentha-2,8-dien-1-ol | Moderate antibacterial activity. nih.gov |

| Lactobacillus sp. | Mentha suaveolens | Pulegone, other oxygenated monoterpenes | No inhibitory action noticed. researchgate.net |

This compound and its isomers are found in essential oils that have been tested for activity against various fungal pathogens. The research indicates that these compounds contribute to the antifungal effects of the oils.

Essential oils from Mentha species have demonstrated efficacy against Fusarium species. mdpi.com For instance, Mentha piperita essential oil was found to inhibit the growth of Fusarium sporotrichioides with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL and a Minimum Fungicidal Concentration (MFC) of 1000 µg/mL. nih.gov

Studies on essential oils have also confirmed activity against clinically relevant yeasts. Essential oils containing p-menthadienol isomers have shown inhibitory effects against Candida albicans, Candida parapsilosis, and Cryptococcus neoformans. nih.govmdpi.com For example, an essential oil from Thapsia villosa demonstrated activity against C. neoformans with a MIC of 0.16 μL/mL and against various Candida species with MICs ranging from 0.64 to 1.25 μL/mL. nih.gov

Table 2: Antifungal Activity of Essential Oils Containing this compound and Related Monoterpenols

| Fungal Strain | Essential Oil Source | MIC Value | MFC Value |

|---|---|---|---|

| Fusarium sporotrichioides | Mentha piperita | 500 µg/mL nih.gov | 1000 µg/mL nih.gov |

| Candida albicans | Thapsia villosa | 0.64 - 1.25 µL/mL nih.gov | Not Reported |

| Candida parapsilosis | Mentha x smithiana | Effective antifungal agent mdpi.com | Not Reported |

| Cryptococcus neoformans | Thapsia villosa | 0.16 µL/mL nih.gov | Not Reported |

The mechanism by which this compound and other monoterpenoids exert their antimicrobial effects is believed to be multifactorial, with the primary target being the microbial cell membrane. Terpenoids, due to their lipophilic nature, can partition into the lipid bilayer of bacterial and fungal cell membranes. This integration disrupts the structural integrity of the membrane, leading to increased permeability. nih.gov

This disruption can cause a leakage of vital intracellular components, such as ions and metabolites, and interfere with crucial membrane-bound processes like respiratory enzyme activity and ATP synthesis. nih.gov Research on Mentha essential oil against F. sporotrichioides showed it altered the morphology of the hyphae, increased membrane permeability as evidenced by the release of extracellular materials, and disrupted the cell membrane. nih.gov The general mechanism for essential oils and their components involves damaging the cell wall and membrane, which can lead to cell lysis. mdpi.com Furthermore, some terpene-containing essential oils are known to inhibit microbial respiration and increase the permeability of the cytoplasmic membrane.

Elucidation of Antimicrobial Mechanisms of Action

Antioxidant Properties and Mechanisms of this compound

Mentha species are recognized for their significant antioxidant capacity, which is attributed to their rich phytochemical composition, including phenolic compounds and terpenoids. saudijournals.comnih.gov These compounds can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govnih.gov

Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract them, is implicated in numerous chronic diseases. nih.gov Extracts from Mentha species have been shown to protect against oxidative stress by modulating key cellular signaling pathways. mdpi.com Research indicates that these extracts can influence pathways such as the apoptosis signal-regulating kinase 1 (ASK1) cascade, which is activated by oxidative stress. nih.gov The bioactive compounds in mint can upregulate the expression of natural antioxidant enzymes and anti-apoptotic proteins, thereby enhancing the cell's defense mechanisms against oxidative damage. nih.govmdpi.com The neuroprotective effects of Mentha extracts are often linked to their ability to mitigate oxidative stress in the brain. nih.gov this compound, as a constituent of these extracts, is presumed to play a role in this collective antioxidant and cytoprotective activity.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govdergipark.org.tr During this reaction, ROS are also produced, contributing to oxidative stress. nih.gov Inhibition of xanthine oxidase is a therapeutic strategy for conditions like gout, which is caused by high levels of uric acid. researchgate.net

In silico molecular docking studies have been employed to investigate the potential of Mentha essential oil components to inhibit xanthine oxidase. researchgate.net These studies revealed that cis-p-mentha-2,8-dien-1-ol is a promising candidate for xanthine oxidase inhibition. researchgate.net The analysis predicted a strong binding affinity between the compound and the enzyme's active site. researchgate.net

The docking model showed that cis-p-mentha-2,8-dien-1-ol forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of xanthine oxidase, stabilizing the complex. researchgate.net This predicted inhibitory action suggests that this compound may contribute to the antioxidant properties of Mentha oils not only by direct radical scavenging but also by reducing the enzymatic production of ROS. researchgate.net

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of this compound has been investigated using in vitro models, particularly with human keratinocyte (HaCaT) cell lines, which are instrumental in studying skin inflammation. nih.gov Research on an essential oil from Cymbopogon martini var. sofia, rich in p-menthadienols including (E)- and (Z)-p-mentha-2,8-dien-1-ol, demonstrated significant anti-inflammatory activity. nih.gov Pre-treatment of activated HaCaT cells with this essential oil led to a notable inhibition of pro-inflammatory markers without exhibiting cytotoxic effects. nih.govresearchgate.net

Inflammatory responses in HaCaT cells are often induced by agents like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic inflammatory skin conditions. kjcls.orgmdpi.com Studies on these models assess the ability of test compounds to reduce the secretion of key inflammatory mediators such as interleukins (e.g., IL-6, IL-8) and chemokines. kjcls.orgmdpi.com The inhibition of these markers suggests a potential mechanism for alleviating skin inflammation at a cellular level. nih.gov

| Test Substance | Cell Line | Inducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| p-Menthadienols-rich essential oil from Cymbopogon martini | HaCaT (Human Keratinocytes) | Not specified | Showed significant inhibition of pro-inflammatory markers without cytotoxic effects. | nih.govresearchgate.net |

The anti-inflammatory effects of p-menthadienols have been further substantiated through in vivo animal models. A primary model used for topical inflammation is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. nih.govub.edu In a study involving the p-menthadienols-rich essential oil from Cymbopogon martini (CMA-01), topical application demonstrated a significant reduction in TPA-induced ear edema. nih.govresearchgate.net

Beyond the physical reduction in swelling, the study also measured key biochemical markers of inflammation in the ear tissue. The treatment with CMA-01 resulted in a decrease in pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, a reduction in oxidative stress markers, such as malondialdehyde and nitric oxide, was observed, indicating that the anti-inflammatory action is coupled with antioxidant effects. nih.govresearchgate.net Histological analysis of the ear tissues confirmed the ameliorative impact of the essential oil. nih.gov These findings point to the potential of p-menthadienol-containing substances as therapeutic candidates for skin inflammation. nih.gov

| Test Substance | Animal Model | Inflammation Model | Measured Parameters | Results | Reference |

|---|---|---|---|---|---|

| p-Menthadienols-rich essential oil from Cymbopogon martini (CMA-01) | Mice | TPA-induced ear edema | Ear edema, IL-6, TNF-α, Malondialdehyde, Nitric Oxide | Significant reduction in ear edema and levels of pro-inflammatory and oxidative stress markers. | nih.govresearchgate.net |

This compound has been identified as a constituent in essential oils that exhibit analgesic properties. An investigation into the essential oil of Tanacetum balsamita, which contains ρ-Mentha-2,8-diene-1-ol, revealed significant anti-nociceptive effects in animal models. scielo.br The study explored the underlying mechanism of this analgesic action. When the essential oil was administered in combination with naloxone, an opioid receptor antagonist, the analgesic effect was not diminished. scielo.br This suggests that the pain-relieving mechanism of the essential oil is likely independent of the opioid system. scielo.br

Further research has utilized models such as the acetic acid-induced writhing test and hot plate tests to evaluate the analgesic potential of compounds. researchgate.netbiorxiv.orgnih.gov The writhing test assesses peripheral analgesic activity, while the hot plate test is used to evaluate central analgesic effects. Compounds that demonstrate efficacy in these models, particularly those with a non-opioid mechanism, are of interest for pain management research. biorxiv.orgnih.gov

Broader Biological Spectrum and Traditional Uses

P-menthadienols are part of a broader class of monoterpenoids found in various plant essential oils that have been investigated for their activity against protozoan parasites. Research has shown that essential oils from plants like Cymbopogon species possess antitrypanosomal and antiplasmodial properties. researchgate.net These activities are crucial in the search for new treatments for diseases like trypanosomiasis (sleeping sickness) and malaria.

Studies have evaluated the essential oils of several Cymbopogon species for their ability to inhibit Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.net Similarly, the antiplasmodial activity against Plasmodium falciparum, the deadliest malaria parasite, has been a focus of research. dipterajournal.comresearchgate.net Essential oils from Mentha piperita have demonstrated in vitro antiplasmodial activity, inhibiting the maturation of the parasite's trophozoites into schizonts. dipterajournal.com While these studies often assess the entire essential oil, the presence of p-menthadienols and other terpenoids is considered a significant factor in their bioactivity. The findings suggest that these compounds could serve as a basis for developing new antiparasitic agents. researchgate.net

Role in Traditional Medicinal Practices (Requires Further Validation)

While direct traditional medicinal applications of the isolated compound this compound are not documented, its presence in plants with a long history of use in traditional medicine suggests an indirect role that warrants further scientific investigation. frontiersin.org Plants from the Mentha genus, which are known to contain this compound, have been utilized for centuries in various traditional systems. frontiersin.org For instance, in Ayurvedic medicine, certain Mentha species have been applied to treat skin problems and headaches. mdpi.com Similarly, Cymbopogon martini (ginger-grass), an essential oil of which is rich in this compound, is an important aromatic crop used globally by medicinal and cosmetic industries. nih.gov

The therapeutic effects in these traditional practices are attributed to the whole plant extract or its essential oil, which comprises a complex mixture of phytochemicals. The specific contribution of this compound to the claimed health benefits remains to be scientifically validated. Research is needed to isolate the compound and study its pharmacological activities to confirm if it is responsible for, or contributes to, the ethnobotanical uses of these plants.

Synergistic and Antagonistic Interactions in Complex Mixtures

The biological activity of essential oils is often not due to a single component but rather the result of complex interactions between its various constituents. aromaticstudies.commiddlebury.edu The effects can be synergistic, where the combined effect is greater than the sum of the individual parts, or antagonistic, where the components reduce each other's effectiveness. aromaticstudies.com

The chemical profile of this essential oil reveals that (E)-p-mentha-2,8-dien-1-ol and (Z)-p-mentha-2,8-dien-1-ol are major components, collectively making up 30% of the oil. nih.gov This high concentration suggests a substantial contribution to the observed anti-inflammatory effects. nih.gov The efficacy of such essential oils is often linked to the activity of their primary natural compounds. middlebury.edu

Table 1: Major Chemical Constituents of Cymbopogon martini var. sofia Essential Oil

For example, research into the anticholinesterase activity of Mentha species suggests that the inhibitory action results from a synergistic mechanism between both major and minor components. researchgate.net Although the major compounds are often credited with the primary activity, the minor ones can enhance these effects. aromaticstudies.com This concept is well-illustrated in the fragrance profile of rose oil, where compounds constituting less than 1% of the oil are responsible for about 90% of its characteristic scent due to their low odor thresholds. nih.gov This principle highlights that even if this compound is a major active component, the complete therapeutic potential of the essential oil is likely a result of its interaction with the full spectrum of molecules present in the oil. aromaticstudies.comekb.eg

Table 2: List of Mentioned Chemical Compounds

P Mentha 2,8 Dien 1 Ol As a Precursor in Specialized Chemical Synthesis

Application in Cannabinoid Synthesis

P-mentha-2,8-dien-1-ol is a cornerstone intermediate in the semi-synthesis of several key cannabinoids. Its structure contains the necessary carbon skeleton and stereocenter to direct the formation of the complex three-ring core of molecules like Tetrahydrocannabinol (THC) and Cannabidiol (CBD). Many established processes for preparing these cannabinoids utilize (+)-p-mentha-2,8-dien-1-ol. google.com

The synthesis of THC, the primary psychoactive component of cannabis, frequently employs this compound as a key reactant. This pathway allows for the construction of the specific trans-stereochemistry of the dibenzopyran ring system found in naturally occurring Δ⁹-THC.

The acid-catalyzed reaction involving this compound is pivotal for creating the characteristic scaffolds of both Δ⁸-THC and Δ⁹-THC. The synthesis is designed to be stereoselective, preserving the chirality from the starting p-menthadienol to yield the desired (-)-trans isomers of THC. However, a significant challenge in these syntheses is controlling the position of the double bond in the cyclohexene (B86901) ring. The thermodynamically less stable, but more sought-after, Δ⁹-isomer readily isomerizes to the more stable Δ⁸-THC under acidic conditions. Therefore, careful selection of catalysts and reaction conditions is crucial to maximize the yield of Δ⁹-THC.

The core reaction for synthesizing the THC scaffold is the condensation of (+)-p-mentha-2,8-dien-1-ol with olivetol (B132274) (5-pentylresorcinol). This electrophilic aromatic substitution reaction, typically catalyzed by an acid, joins the terpene moiety to the phenolic ring of olivetol. This single-step reaction forms the fundamental carbon framework of the cannabinoid. Research has demonstrated that this condensation can produce optically pure (-)-Δ⁹-THC directly.

In one established method, reacting equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and olivetol in methylene (B1212753) chloride with a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) at 0°C yields Δ⁹-THC as the major product. The presence of anhydrous magnesium sulfate (B86663) is also noted to be beneficial in this process.

The regiochemical outcome of the condensation and the subsequent cyclization are highly dependent on the reaction conditions, particularly the choice of acid catalyst. The use of different catalysts can selectively favor the formation of THC or CBD.

Lewis acids, such as boron trifluoride etherate, are commonly used to promote the cyclization that leads to the formation of the THC structure. Stronger Lewis or Brønsted acids and more forcing conditions (higher temperatures or longer reaction times) tend to favor the formation of the thermodynamically stable Δ⁸-THC isomer. Conversely, milder conditions are employed when CBD is the desired product. The table below summarizes the influence of different acid catalysts on the reaction outcome.

| Catalyst Type | Primary Product | Typical Conditions | Yield (Isolated) |

|---|---|---|---|

| Lewis Acid (e.g., 1% BF₃·OEt₂) | (-)-Δ⁹-THC | Methylene chloride, 0°C, 1.5 hr | 31% |

| Brønsted Acid (e.g., p-TsOH, wet) | (-)-Cannabidiol (CBD) | Lower catalyst concentration | Preparative Scale |

| Stronger Lewis/Brønsted Acid (>10 mol%) | Δ⁸-THC | More forcing conditions | Up to 33% |

This compound is also a fundamental precursor in the stereoselective synthesis of (-)-Cannabidiol (CBD) and its various analogs. The first direct stereoselective synthesis of (-)-CBD involved the electrophilic aromatic substitution reaction between olivetol and optically pure this compound.

The reaction can be steered toward CBD by using weaker acids or specific reaction conditions. For example, using less than 0.5% boron trifluoride etherate or wet p-toluenesulfonic acid as the catalyst in the condensation reaction with olivetol favors the formation of CBD. This occurs because the milder conditions facilitate the initial condensation but are not strong enough to efficiently catalyze the subsequent intramolecular cyclization required to form the THC scaffold. This approach allows for the preparative scale production of (-)-CBD. By substituting olivetol with other resorcinols (e.g., those with different alkyl chain lengths), various CBD analogs such as Cannabidivarin (CBDV) can be synthesized.

Intermediate for Tetrahydrocannabinol (THC) Derivatives

Synthesis of Other Complex Organic Compounds and Pharmaceuticals

Beyond its prominent role in cannabinoid synthesis, this compound is a versatile chiral intermediate for a range of other complex organic compounds. As a derivative of the abundant natural terpene limonene (B3431351), it belongs to the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure molecules used as starting materials in complex total synthesis. nih.gov

Its utility is rooted in its defined stereochemistry and functional groups—a hydroxyl group and two double bonds—which can be selectively manipulated to build more complex molecular architectures. This makes it a valuable building block for creating other natural products and their analogs. Furthermore, its structural motifs are found in various fragrance compounds, and it is used as a flavor and fragrance agent itself. The synthesis of novel fragrance molecules with specific odor profiles often relies on chiral precursors like this compound to achieve the desired sensory properties. While its application in non-cannabinoid pharmaceuticals is less documented in readily available literature, its status as a key intermediate for active pharmaceutical ingredients, in general, highlights its potential in the broader field of medicinal chemistry. google.com

Development of New Materials from this compound

The pursuit of sustainable and renewable resources has led to increased interest in utilizing biomass-derived compounds for the synthesis of novel materials. This compound, a naturally occurring monoterpenoid, has emerged as a promising precursor in the development of bio-based polymers. Its inherent chemical structure, featuring reactive functional groups, provides a versatile platform for creating a variety of polymeric materials, with a significant focus on the synthesis of polyurethanes.

Researchers have successfully demonstrated a phosgene- and isocyanate-free pathway for the production of polyurethanes by utilizing (R)-limonene, a direct precursor to this compound, as the foundational bio-based raw material. researchgate.netresearchgate.net This innovative approach involves the synthesis of a cyclic carbamate (B1207046) monomer derived from limonene. The subsequent polymerization of this monomer is carried out through a coordinative ring-opening polymerization technique. researchgate.netresearchgate.net

One of the notable achievements in this area is the production of a semi-crystalline polyurethane. researchgate.net This material exhibits promising thermal properties, indicating its potential for various applications. The synthesis and characterization of this bio-based polyurethane represent a significant advancement in the field of sustainable polymers, offering a viable alternative to petroleum-based counterparts.

The research findings highlight the thermal stability of the this compound-derived polyurethane, as detailed in the table below.

Thermal Properties of Limonene-Derived Polyurethane

| Property | Value |

| Decomposition Temperature | 252 °C |

| Glass Transition Temperature | >150 °C |

The synthesis of this polyurethane was achieved with high efficiency, reaching up to 93% conversion with molecular weights reaching up to 16.0 kg/mol . researchgate.netresearchgate.net The catalyst Sn(Oct)2 was identified as being particularly effective in this polymerization process. researchgate.net Furthermore, the resulting polyurethane demonstrated the potential for depolymerization in solution, which was achieved in high yield using the same catalyst, suggesting a pathway towards chemical recyclability. researchgate.net

The development of new materials from this compound and its precursors is a rapidly advancing field. The successful synthesis of polyurethanes with desirable thermal properties underscores the potential of this bio-based compound as a valuable building block for the creation of sustainable and high-performance polymers. Further research is expected to explore the synthesis of other types of polymers and to tailor the properties of these materials for a wider range of applications.

Analytical Methodologies for P Mentha 2,8 Dien 1 Ol Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is fundamental to the analysis of p-mentha-2,8-dien-1-ol, allowing for its separation from other volatile compounds typically present in essential oils.

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary and most powerful tool for the identification of this compound in complex mixtures like essential oils. In this technique, the volatile components of a sample are separated in a gas chromatograph based on their boiling points and affinity for the stationary phase of the GC column (e.g., HP-5MS). After separation, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive identification.

Identification is typically confirmed by comparing the obtained mass spectrum and the calculated Retention Index (RI) with those available in established mass spectral libraries (e.g., NIST, Wiley) and literature data. nist.gov GC-MS is sensitive enough to detect even trace amounts of the compound. Research has successfully used GC-MS to identify both cis- and trans-p-mentha-2,8-dien-1-ol in various plant species.

| Plant Species | Isomer(s) Detected | Concentration (%) |

|---|---|---|

| Cymbopogon martini var. sofia (Ginger-grass) | (E)- and (Z)-p-mentha-2,8-dien-1-ol | 21.0% and 9.0% |

| Mentha × smithiana | trans- and cis-p-mentha-2,8-dien-1-ol | 0.25% and 0.47% |

| Cymbopogon nervatus (inflorescence) | trans- and cis-p-mentha-2,8-dien-1-ol | 16.5% and 8.1% |

| Mentha spicata | trans-p-mentha-2,8-dien-1-ol | Trace amounts to 8.3% |

While GC-MS is ideal for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the preferred method for accurate quantification of this compound. The GC-FID system separates compounds similarly to GC-MS, but the detector measures the ions produced when the compounds are burned in a hydrogen-air flame. The detector's response is directly proportional to the mass of carbon atoms entering the flame, making it highly reliable for quantification.

In a typical analytical workflow, GC-MS is first used to identify the peaks in the chromatogram. Subsequently, the same sample is analyzed using GC-FID to determine the relative percentage of each identified component, including this compound, based on their peak areas. This dual-technique approach ensures both confident identification and accurate quantification.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Once this compound is isolated or synthesized, spectroscopic techniques are employed to confirm its molecular structure and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their nature (e.g., alkyl, alkene, alcohol).

Specific NMR data for (+)-p-mentha-2,8-dien-1-ol (specifically the (1R)-trans isomer) has been reported, providing a reference for its structural confirmation. google.com

| ¹H NMR (300 MHz) | ¹³C NMR (300 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 5.67-5.68 (2H, d) | Olefinic Protons (H-2, H-3) | 148.22 | C-8 |

| 4.78 (1H, s) | Exocyclic Methylene (B1212753) Proton (H-9a) | 133.92 | C-3 |

| 4.73 (1H, s) | Exocyclic Methylene Proton (H-9b) | 132.23 | C-2 |

| 2.67 (1H, m) | Allylic Proton (H-4) | 110.55 | C-9 |

| 1.80-1.86 (1H, m) | Cyclohexane (B81311) Ring Proton | 67.47 | C-1 |

| 1.73 (3H, s) | Methyl Protons (H-10) | 43.42 | C-4 |

| 1.40-1.66 (4H, m) | Cyclohexane Ring Protons | 36.63 | C-5 |

| 1.28 (3H, s) | Methyl Protons (H-7) | 29.35 | C-6 |

| 24.82 | C-7 | ||

| 20.81 | C-10 |

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are critical for determining the stereochemistry (e.g., cis vs. trans) by analyzing the spatial proximity of protons.

Heteronuclear Single-Quantum Coherence (HSQC) is a two-dimensional (2D) NMR experiment that is crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra. The HSQC experiment correlates the chemical shift of a proton directly with the chemical shift of the carbon atom to which it is attached.

This technique generates a 2D map where one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. A peak (cross-peak) appears at the coordinates corresponding to a directly bonded C-H pair. This allows for unambiguous assignment of each proton signal to its corresponding carbon signal, which is essential for complete structural elucidation and to differentiate between complex isomers. For this compound, an HSQC experiment would confirm the connectivity shown in the table below.

| Proton Signal (δ ¹H, ppm) | Correlated Carbon Signal (δ ¹³C, ppm) | Assignment |

|---|---|---|

| 5.67-5.68 | 133.92 / 132.23 | H-3 / C-3 and H-2 / C-2 |

| 4.78 / 4.73 | 110.55 | H-9 / C-9 |

| 2.67 | 43.42 | H-4 / C-4 |

| 1.73 | 20.81 | H-10 / C-10 |

| 1.40-1.86 | 36.63 / 29.35 | H-5 / C-5 and H-6 / C-6 |

| 1.28 | 24.82 | H-7 / C-7 |

Q & A

Q. How is p-Mentha-2,8-dien-1-ol identified and quantified in essential oils?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method, leveraging retention indices (e.g., LRI values on DB-Wax or HP-5MS columns) and spectral matching against reference libraries. For trace amounts (e.g., 0.05% in Cymbopogon species), multidimensional GC (GC×GC) improves resolution for isomers like cis- and trans-p-Mentha-2,8-dien-1-ol .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include a boiling point of 216.9°C, density of 0.947 g/cm³, and refractive index of 1.494. These parameters guide solvent selection, distillation conditions, and stability assessments during synthesis or extraction .

Q. How does this compound occur naturally, and what are its biosynthetic precursors?

Methodological Answer: It is a monoterpenoid constituent of essential oils (e.g., Cymbopogon spp.), biosynthesized via oxidation of limonene or related terpenes. Isotopic labeling (e.g., -limonene) and enzyme inhibition studies can trace precursor pathways .

Advanced Research Questions

Q. What are the stereochemical challenges in synthesizing enantiopure this compound for cannabinoid synthesis?

Methodological Answer: The (1S,4R)-configuration is critical for coupling with olivetol in Δ⁸/Δ⁹-THC synthesis. Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral pool strategies (e.g., from D-limonene) are employed, though yields remain low (<20%) due to competing isomerization and side reactions .

Q. Why do discrepancies arise in catalytic approaches for Friedel-Crafts alkylation using this compound?

Methodological Answer: Brønsted acids (e.g., p-TsOH) favor Δ⁸-THC via kinetic control, while Lewis acids (e.g., BF₃·OEt₂) promote Δ⁹-THC through thermodynamic stabilization. Reaction monitoring (e.g., in situ NMR) and computational modeling (DFT) clarify regioselectivity .

Q. How can continuous-flow photooxygenation improve the scalability of this compound synthesis?

Methodological Answer: Flow reactors enhance safety and yield by mitigating risks of explosive oxidants (e.g., peracids). Photooxygenation under controlled light intensity and residence time reduces byproducts, achieving >50% conversion with singlet oxygen sensitizers .

Q. What analytical strategies resolve structural ambiguities between cis- and trans-p-Mentha-2,8-dien-1-ol?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Nuclear Overhauser effect (NOE) NMR spectroscopy confirms stereochemistry by analyzing spatial proton interactions .

Q. What mechanistic insights explain this compound’s antimicrobial activity?

Methodological Answer: Membrane disruption assays (e.g., SYTOX Green uptake) and molecular dynamics simulations reveal its amphiphilic structure penetrates lipid bilayers. Synergy with carvacrol or thymol enhances activity against Gram-negative pathogens .

Data Contradictions and Resolution

Q. Why do reported yields for this compound vary across synthetic routes?

Methodological Answer: Variability stems from competing pathways (e.g., hydride shifts forming iso-THC derivatives) and sensitivity to moisture. Standardizing anhydrous conditions (MgSO₄ drying) and optimizing acid strength (e.g., 1% BF₃ vs. HCl) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten